molecular formula C10H15N5 B15048179 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15048179
M. Wt: 205.26 g/mol
InChI Key: JGFMXLWCQVEPMF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is catalyzed by acids or bases, depending on the desired regioselectivity . For instance, the use of iodine as a catalyst has been reported to facilitate the formation of pyrazole structures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine stands out due to its unique structural features, which confer specific pharmacological properties. Its dual pyrazole rings provide a versatile scaffold for chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-4-10(13-15(8)3)11-5-9-6-12-14(2)7-9/h4,6-7H,5H2,1-3H3,(H,11,13)

InChI Key

JGFMXLWCQVEPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CN(N=C2)C

Origin of Product

United States

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